2-(Naphthalen-1-yloxy)acetamide

Beschreibung

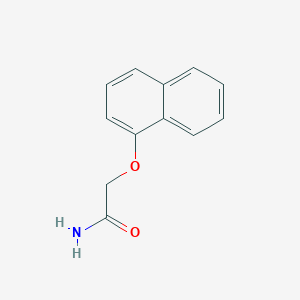

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthalen 1 Yloxy Acetamide and Its Analogues

Core Synthetic Approaches to the Naphthalenyloxyacetamide Linkage

The fundamental naphthalenyloxyacetamide linkage is typically assembled via two main retrosynthetic disconnections: one at the amide bond and one at the ether bond.

One major strategy for creating the acetamide (B32628) portion of the molecule involves the reaction of an amine with a chloroacetyl chloride derivative. This can be approached in two ways. In the first method, 1-naphthylamine (B1663977) is treated with chloroacetyl chloride to produce the intermediate 2-chloro-N-(naphthalen-1-yl)acetamide. ijpsr.info This intermediate can then be reacted with various nucleophiles to displace the chlorine atom.

Alternatively, 1-naphthol (B170400) can be reacted with chloroacetyl chloride to form 2-(naphthalen-1-yloxy)acetyl chloride. This highly reactive acid chloride can then be treated with ammonia (B1221849) or a primary/secondary amine to directly form the amide bond, yielding the desired 2-(naphthalen-1-yloxy)acetamide or its N-substituted derivatives. This nucleophilic acyl substitution is a direct and efficient method for creating the amide linkage.

The Williamson ether synthesis is a classic and widely used method to form the ether linkage in these compounds. This approach involves the reaction of 1-naphthol with an appropriately activated acetate (B1210297) derivative, such as a 2-haloacetamide. For example, N-substituted phenyl-2-(naphthalen-1-yloxy)acetamide derivatives are synthesized by reacting 1-naphthol with various 2-chloro-N-(substituted phenyl)acetamides. rjptonline.orgrjptonline.org The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) in the presence of a weak base, such as anhydrous potassium carbonate, which acts as a proton scavenger. rjptonline.orgrjptonline.org The mixture is heated under reflux for several hours to ensure the completion of the reaction. rjptonline.orgrjptonline.org This method is particularly useful for creating a library of N-substituted derivatives by varying the chloroacetamide reactant.

A similar approach involves reacting 1-naphthol with ethyl chloroacetate (B1199739) to form ethyl 2-(naphthalen-1-yloxy)acetate, which serves as a versatile intermediate for further transformations. saspublishers.comrasayanjournal.co.in

Targeted Synthesis of Diverse Naphthalene-Containing Acetamide Scaffolds

Building upon the core synthetic strategies, a wide array of complex naphthalene-containing acetamide scaffolds have been developed. These syntheses often involve multi-step sequences starting from a common naphthalenyloxy intermediate.

A significant class of analogues is the N-substituted phenyl derivatives. The synthesis of these compounds typically follows a two-step procedure. rjptonline.orgrjptonline.org First, a substituted aniline (B41778) is reacted with chloroacetyl chloride, often in glacial acetic acid, to form a 2-chloro-N-(substituted phenyl)acetamide intermediate. rjptonline.orgrjptonline.org In the second step, this intermediate is reacted with 1-naphthol in the presence of anhydrous potassium carbonate and acetone under reflux to yield the final N-(substituted phenyl)-2-(naphthalen-1-yloxy)acetamide product. rjptonline.orgrjptonline.org

Table 1: Synthesis of N-Substituted Phenyl-2-(naphthalen-1-yloxy)acetamide Derivatives

| Compound ID | Substituent on Phenyl Ring | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|---|

| 5ca | Not specified | 1-Naphthol, 2-chloro-N-phenylacetamide | Reaction in dry acetone with anhydrous K₂CO₃ under reflux for 6 hours. | rjptonline.org |

| 5cb | Not specified | 1-Naphthol, 2-chloro-N-(substituted phenyl)acetamide | Reaction in dry acetone with anhydrous K₂CO₃ under reflux for 6 hours. | rjptonline.org |

| 5cc | Not specified | 1-Naphthol, 2-chloro-N-(substituted phenyl)acetamide | Reaction in dry acetone with anhydrous K₂CO₃ under reflux for 6 hours. | rjptonline.org |

Thiazolidinones are five-membered heterocyclic rings containing sulfur and nitrogen, which can be appended to the naphthalene (B1677914) acetamide scaffold. The synthesis of these complex molecules begins with the preparation of 2-(naphthalen-1-yloxy)acetohydrazide. saspublishers.comrasayanjournal.co.in This key intermediate is obtained by reacting ethyl 2-(naphthalen-1-yloxy)acetate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). saspublishers.comrasayanjournal.co.in

The hydrazide is then condensed with various aromatic aldehydes to form N'-substituted-benzylidene-2-(naphthalen-1-yloxy)acetohydrazides, which are a type of Schiff base. saspublishers.com The final step is the cyclocondensation of these Schiff bases with thioglycolic acid. saspublishers.comxiahepublishing.com This reaction creates the 4-thiazolidinone (B1220212) ring, yielding the target N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalen-1-yloxy)acetamide derivatives. saspublishers.com

Table 2: Synthesis of Thiazolidinone-Bridged Naphthalene Acetamides

| Compound Class | Key Intermediates | Cyclization Reagent | Final Structure Description | Reference |

|---|---|---|---|---|

| N-[2-(Aryl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide | 2-(Naphthalene-2-yloxy)acetohydrazide, Aromatic Aldehydes (to form Schiff bases) | Thioglycolic Acid | A 4-thiazolidinone ring is attached to the acetamide nitrogen of the naphthalenoxy acetamide structure. | saspublishers.com |

The 2-(naphthalen-1-yloxy)acetohydrazide intermediate is a versatile precursor for creating other heterocyclic systems, such as Schiff bases and azetidinones (β-lactams). nih.govnih.gov

Schiff Base Formation: The synthesis starts with the reaction of ethyl 2-(naphthalen-1-yloxy)acetate and hydrazine hydrate to yield 2-(naphthalen-1-yloxy)acetohydrazide. nih.govnih.gov This hydrazide is then refluxed with a variety of substituted aromatic aldehydes in ethanol with a catalytic amount of acid to produce a series of N'-(substituted benzylidene)-2-(naphthalen-1-yloxy)acetohydrazides (Schiff bases). rasayanjournal.co.innih.govnih.gov

Azetidinone Formation: These Schiff bases are subsequently used to synthesize azetidinones. The Schiff base is dissolved in a solvent like 1,4-dioxane, and triethylamine (B128534) is added as a base. nih.govnih.gov Chloroacetyl chloride is then added dropwise, and the mixture is refluxed for several hours. nih.govnih.gov This [2+2] cycloaddition reaction between the imine of the Schiff base and the ketene (B1206846) generated from chloroacetyl chloride forms the four-membered β-lactam ring, resulting in N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamides. rasayanjournal.co.innih.govnih.gov

Table 3: Synthesis of Schiff Bases and Azetidinones from 2-(Naphthalen-1-yloxy)acetohydrazide

| Compound Class | Starting Intermediate | Reagents for Formation | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2-(Naphthalen-1-yloxy)acetohydrazide | Ethyl 2-(naphthalen-1-yloxy)acetate | Hydrazine Hydrate | 83.7 | 146-148 | nih.gov |

| N'-(Benzylidene)-2-(naphthalen-1-yloxy)acetohydrazide (Schiff Base) | 2-(Naphthalen-1-yloxy)acetohydrazide | Benzaldehyde | - | - | nih.gov |

| N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yloxy)acetamide (Azetidinone) | N'-(Benzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | Chloroacetyl Chloride, Triethylamine | 38 | 80-82 | nih.gov |

Click Chemistry Approaches for Triazole-Linked Naphthalene Acetamide Analogues

Click chemistry, a powerful and versatile synthetic tool, has been extensively utilized to create novel triazole-linked naphthalene acetamide analogues. This approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the efficient and regioselective formation of 1,2,3-triazole rings, linking the naphthalene acetamide moiety to various other chemical entities. nih.govresearchgate.net

Researchers have successfully synthesized libraries of new 1,2,3-triazoles derived from naphthols. nih.gov For instance, a series of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)- nih.govCurrent time information in Bangalore, IN.nih.govtriazole-1-yl]-substituted phenyl acetamides were synthesized through the CuAAC reaction of 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde with different 2-azido-N-phenylacetamide derivatives. researchgate.net This methodology has also been applied to generate triazoles linked to the hydroxyl group of 5,6,7,8-tetrafluoronaphthalen-1-ol, showcasing the versatility of the click chemistry approach. tandfonline.com

The general synthetic strategy involves the preparation of a terminal alkyne derivative of naphthalene and an organic azide, which are then coupled using a copper(I) catalyst. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govrsc.org The resulting triazole-linked naphthalene acetamide analogues have been investigated for various biological activities. nih.govresearchgate.net

Table 1: Examples of Triazole-Linked Naphthalene Acetamide Analogues Synthesized via Click Chemistry

| Compound Name | Starting Materials | Reference |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)acetamide | Azide 5h and alkyne 2a | nih.gov |

| 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)acetamide | Azide 5h and alkyne 2b | nih.gov |

| 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)acetamide | Azide 5i and alkyne 2b | nih.gov |

| 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | Azide 5j and alkyne 2b | nih.gov |

Synthesis of Selenocyanate-Functionalized Naphthalene Acetamide Derivatives

The introduction of a selenocyanate (B1200272) group into the naphthalene acetamide framework has been explored to generate derivatives with potential biological activities. biointerfaceresearch.com Organoselenocyanates are valuable not only as pharmacophores but also as key synthons for creating other organoselenium compounds like diselenides and selenides. biointerfaceresearch.com

One synthetic route involves the reaction of aryldiazonium salts with potassium selenocyanate. nih.gov Another approach starts with the corresponding naphthylselenol or naphthylselenocyanates, which are then reacted with neutralized chloroacetic acid. nih.gov For instance, some (naphthalen-1-yl-selenyl)acetic acid derivatives have been synthesized using these methods. nih.gov

A notable synthesis is that of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, which was prepared in a two-step process from 4,4′-diselanediyldianiline. This involved reduction and subsequent nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione, followed by acetylation. nih.gov

Creation of Thiadiazole-Linked Naphthalene Acetamide Hybrids

The synthesis of hybrid molecules incorporating both naphthalene acetamide and thiadiazole moieties has been a subject of interest in medicinal chemistry. These hybrids are designed to combine the structural features of both pharmacophores to potentially enhance their biological effects. nih.gov

One reported strategy involves the design and synthesis of 2-(4-substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide hybrids. nih.gov In this molecular design, a flexible acetamide linker connects the naphthyl-bearing 1,3,4-thiadiazole (B1197879) with substituted secondary amine conjugates. nih.gov The synthesis of these compounds has been successfully achieved and they have been evaluated for their biological activities. nih.gov

Another approach describes the synthesis of 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl) acetamide from naphthalene-derived glycine (B1666218) derivatives via hydrazinoacetamide analogs. researchgate.net

Formation of Pyrrolidine-Containing Naphthalenyloxyacetamide Derivatives

The incorporation of a pyrrolidine (B122466) ring into the naphthalenyloxyacetamide structure has led to the development of novel derivatives with potential applications in drug discovery. Pyrrolidine is a privileged scaffold in medicinal chemistry, known to improve properties like water solubility and binding affinity to biological targets. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, a series of novel pyrrolidine derivatives were designed and synthesized, and their biological activities were evaluated. The synthetic strategies for creating these complex molecules can involve the use of proline and its derivatives as starting materials, which are then elaborated through various chemical transformations. mdpi.com Modern synthetic methods, such as multicomponent reactions and cycloaddition reactions, are also being employed to efficiently construct these pyrrolidine-containing compounds. nih.govresearchgate.net

Key Reagents and Optimized Reaction Conditions in Synthesis

The successful synthesis of this compound and its analogues is highly dependent on the choice of reagents and the optimization of reaction conditions.

Application of Anhydrous Potassium Carbonate in Solvent Systems

Anhydrous potassium carbonate (K₂CO₃) is a widely used and versatile reagent in the synthesis of naphthalenyloxyacetamide and its derivatives. alfa-chemistry.comwikipedia.org It primarily functions as a weak base and is often employed in various solvent systems. alfa-chemistry.comresearchgate.net

In the synthesis of acetamide derivatives, anhydrous potassium carbonate is frequently used in conjunction with solvents like acetone or dichloromethane (B109758) (DCM) at room temperature or under reflux conditions. researchgate.net For example, it has been used as a base in the reaction of 2-mercaptobenzothiazole (B37678) with appropriate chloroacetamides in dry acetone to yield the desired products. researchgate.net It is also effective in promoting N-heterocyclization reactions. organic-chemistry.org The choice of solvent and temperature can significantly influence the reaction outcome and yield.

Utilization of Hydrazine Monohydrate for Subsequent Derivatization

Hydrazine monohydrate (N₂H₄·H₂O) is a key reagent for the derivatization of naphthalenyloxyacetamide precursors. It is commonly used to introduce a hydrazide functional group, which can then be further modified to create a variety of heterocyclic systems.

For instance, in the synthesis of thiadiazole-linked naphthalene acetamide hybrids, a naphthalene-derived glycine derivative is first converted to a hydrazinoacetamide analog. researchgate.net This intermediate then serves as a building block for the construction of the thiadiazole ring.

Spectroscopic and Structural Characterization in Naphthalenyloxyacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the analysis of naphthalenyloxyacetamide derivatives, specific chemical shifts (δ) are indicative of the different proton groups.

For a closely related derivative, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(naphthalen-1-yloxy)acetamide, the ¹H NMR spectrum, recorded in DMSO-d₆, shows characteristic signals for the protons of the 2-(naphthalen-1-yloxy)acetamide moiety. mdpi.com The methylene (B1212753) protons (O-CH₂) adjacent to the ether linkage appear as a singlet at approximately 4.96 ppm. mdpi.com The seven protons of the naphthalene (B1677914) ring are observed in the aromatic region, typically between δ 6.97 and 8.43 ppm, exhibiting a complex pattern of multiplets due to spin-spin coupling. mdpi.com For another related compound, 2-(naphthalen-1-yloxy)acetohydrazide, the methylene protons show a singlet at 4.23 ppm, and the aromatic protons resonate in a multiplet between 6.16 and 7.68 ppm in DMSO-d₆. nih.gov

Table 1: Representative ¹H NMR Spectral Data for the this compound Moiety in a Derivative. mdpi.com

| Proton Group | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H (aromatic) | 6.97 - 8.43 | Multiplet (m) |

| O-CH₂ (methylene) | 4.96 | Singlet (s) |

| NH (amide) | ~10.37 | Singlet (s) |

| NH₂ (amide) | - | - |

Data obtained from N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(naphthalen-1-yloxy)acetamide in DMSO-d₆.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(naphthalen-1-yloxy)acetamide, the carbonyl carbon (C=O) of the acetamide (B32628) group is typically found deshielded, appearing at approximately 166.85 ppm. mdpi.com The methylene carbon (O-CH₂) signal is observed further upfield, at around 68.17 ppm. mdpi.com The ten carbon atoms of the naphthalene ring produce a series of signals in the aromatic region, generally between 106 and 154 ppm. mdpi.com For instance, specific peaks for the naphthalenyloxy portion have been identified at δ 153.96 (C-O), 134.58, 127.88, 127.03, 126.52, 125.83, 125.39, 122.48, 121.15, and 106.08 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for the this compound Moiety in a Derivative. mdpi.com

| Carbon Group | Chemical Shift (δ ppm) |

|---|---|

| C=O (amide carbonyl) | 166.85 |

| Naphthyl-C (aromatic) | 106.08 - 134.58, 153.96 |

| O-CH₂ (methylene) | 68.17 |

Data obtained from N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(naphthalen-1-yloxy)acetamide in DMSO-d₆.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound and its derivatives shows several characteristic absorption bands. A key feature is the carbonyl (C=O) stretching vibration of the amide group, which typically appears as a strong band in the region of 1650-1690 cm⁻¹. rsc.org Another important signal is the N-H stretching vibration of the primary amide, which is usually observed as one or two bands in the range of 3200-3400 cm⁻¹. rsc.org The presence of the naphthalene ring is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov The C-O-C ether linkage is identified by a characteristic stretching band, often found between 1050 and 1250 cm⁻¹. nih.gov

Table 3: Typical IR Absorption Bands for this compound Derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (amide) | Stretch | 3200 - 3400 | rsc.org |

| C-H (aromatic) | Stretch | > 3000 | nih.gov |

| C=O (amide I) | Stretch | 1650 - 1690 | rsc.org |

| C=C (aromatic) | Stretch | 1450 - 1600 | nih.gov |

| C-O-C (ether) | Stretch | 1050 - 1250 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular formula is C₁₂H₁₁NO₂, giving a molecular weight of approximately 201.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. The fragmentation pattern would provide structural information. A common fragmentation pathway for such amides is the alpha-cleavage, which could lead to the loss of the •CONH₂ radical, resulting in a fragment ion. Another likely fragmentation involves the cleavage of the ether bond, which could produce a naphthoxide ion (m/z 143) or a naphthalenyloxy cation (m/z 143), as well as fragments corresponding to the acetamide side chain. thieme-connect.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

| Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₁₁NO₂]⁺• | 201 |

| Naphthoxide Ion | [C₁₀H₇O]⁻ | 143 |

| Naphthalene Cation | [C₁₀H₈]⁺• | 128 |

Purity Assessment Techniques (e.g., Thin-Layer Chromatography)

Assessing the purity of a synthesized compound is crucial. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for this purpose. It separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase (a solvent or solvent mixture). saspublishers.com

In the context of this compound research, TLC is used to monitor the progress of the synthesis reaction and to check the purity of the final product. rjptonline.orgrjptonline.org The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The purity is indicated by the presence of a single spot. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions and can be used for identification purposes. For example, in the synthesis of related thiazolidinone derivatives, TLC was employed using a solvent system of ethyl acetate (B1210297) and n-hexane. saspublishers.com

Melting Point Determination for Compound Characterization

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range. It is a fundamental physical property used for compound characterization and as an indicator of purity. A broad melting range or a depression from the literature value typically suggests the presence of impurities.

In the synthesis of various naphthalenyloxyacetamide derivatives, melting point determination is a standard characterization step. saspublishers.comsaspublishers.com For instance, the precursor ethyl-2-(naphthalen-1-yloxy)acetate has a reported melting point of 46-48°C, while the related 2-(naphthalen-1-yloxy)acetohydrazide melts at 146-148°C. nih.gov The melting points of the final amide derivatives are consistently determined and reported to confirm their identity and purity. rjptonline.orgrjptonline.org

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for Derivatives)

Detailed analysis of the crystal structures of naphthalenyloxyacetamide derivatives has provided significant insights into their molecular and supramolecular properties. The following sections discuss the crystallographic data of several representative derivatives.

One such derivative is N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide . nih.goviucr.org The crystal structure of this compound reveals that the dihedral angle between the mean planes of the chloro- and fluoro-substituted benzene (B151609) ring and the naphthalene ring system is 60.5 (8)°. nih.goviucr.org The molecules in the crystal are linked by N—H⋯O hydrogen bonds, which form a zigzag chain along the nih.gov direction. nih.gov

Another extensively studied class of derivatives includes 1-amidoalkyl-2-naphthols. For instance, N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide crystallizes with two independent molecules in the asymmetric unit. nih.gov The dihedral angles between the mean planes of the methylphenyl ring and the naphthalene ring system are 78.32 (6)° and 84.70 (6)° in the two molecules, respectively. nih.gov The crystal structure is characterized by both intramolecular N—H⋯O and intermolecular O—H⋯O hydrogen bonds, which link the molecules into infinite chains. nih.gov

Similarly, the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide shows that the naphthalene ring system subtends a dihedral angle of 82.50 (7)° with the benzene ring. researchgate.net An intramolecular N—H⋯O hydrogen bond results in the formation of an S(6) ring motif. researchgate.net In the crystal, molecules are linked by O—H⋯O hydrogen bonds, creating chains that propagate in the iucr.org direction. researchgate.net The crystal packing is further stabilized by weak π–π interactions. researchgate.net

The derivative 2-(Naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate crystallizes with half a molecule of the primary compound and half a water molecule in the asymmetric unit. mdpi.com In the solid state, two molecules are connected by water molecules through O—H⋯O and N—H⋯O hydrogen bonds. mdpi.com

The study of N,N′-(naphthalen-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) , a ligand with pyridylimine-binding units attached to a naphthalene core, revealed a monoclinic crystal system with a P21/c space group. iucr.org The molecular structure is symmetrical, with the naphthalene moiety at the center and two pyridine (B92270) rings on the sides. iucr.org

The following tables summarize the crystallographic data for several derivatives of naphthalenyloxyacetamide.

Table 1: Crystallographic Data for N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

| Parameter | Value |

| Chemical Formula | C₁₈H₁₃ClFNO |

| Molecular Weight | 313.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.096 (6) |

| b (Å) | 23.323 (6) |

| c (Å) | 8.404 (3) |

| β (°) | 110.83 (5) |

| Volume (ų) | 1483.4 (13) |

| Z | 4 |

| Data sourced from references nih.goviucr.org. |

Table 2: Crystallographic Data for N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide

| Parameter | Value |

| Chemical Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 305.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4324 (4) |

| b (Å) | 14.0786 (5) |

| c (Å) | 11.0356 (4) |

| β (°) | 98.741 (2) |

| Volume (ų) | 1602.01 (10) |

| Z | 4 |

| Data sourced from reference . |

Table 3: Crystallographic Data for N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide

| Parameter | Value |

| Chemical Formula | C₂₀H₁₉NO₂ |

| Molecules per Asymmetric Unit | 2 |

| Hydrogen Bonds | N—H⋯O, O—H⋯O, C—H⋯O |

| Data sourced from reference nih.gov. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Molecular Interactions Driving Bioactivity

The three-dimensional structure of 2-(naphthalen-1-yloxy)acetamide and its analogs is a key determinant of their biological function. The molecule's architecture, featuring a planar naphthalene (B1677914) ring system connected to a flexible acetamide (B32628) group via an ether linkage, allows for a range of conformational possibilities. This conformational flexibility is crucial for the molecule's ability to adapt and bind effectively to biological targets.

Theoretical studies, such as those employing density functional theory (DFT) and many-body perturbation theory (MP2), have been used to analyze the conformational preferences of related aromatic amide derivatives. These studies highlight the importance of weak intramolecular interactions, such as C-H···π interactions, in stabilizing specific conformers. scielo.org.mx The interplay of these subtle forces, along with steric and electronic effects, dictates the preferred three-dimensional arrangement of the molecule, which in turn governs its bioactivity.

Influence of Naphthalene Moiety Modifications on Biological Profiles

Impact of Naphthalene Isomerism (1-yl vs. 2-yl Naphthalene)

The point of attachment of the oxyacetamide side chain to the naphthalene ring—whether at the 1-position or the 2-position—can significantly influence the biological activity of the resulting isomers. This is due to the different steric and electronic environments of the two positions. For instance, in a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, the position of the substituent on the quinolinone ring, in combination with the naphthalene group, was found to be a critical determinant of antiproliferative activity. nih.gov Specifically, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a highly potent compound against certain cancer cell lines. nih.gov This highlights that the spatial arrangement dictated by the 2-yl naphthalene isomer is crucial for its specific biological effect.

Effects of Substituents on the Naphthalene Ring System

The introduction of substituents onto the naphthalene ring system can dramatically alter the biological properties of this compound derivatives. The nature and position of these substituents can affect the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For example, a study on aminonaphthalene monosulphonic acids demonstrated that the position of substituents on the naphthalene ring affects their dissociation constants, which is a fundamental physicochemical property that can influence biological activity. rsc.org In another study focused on developing EPAC1 (Exchange Proteins Directly Activated by cAMP 1) regulators, systematic modifications of a hit compound, including the addition of substituents to the naphthalene ring, were explored. hw.ac.uk The research indicated that the naphthalene ring itself is important for binding to the EPAC1 protein and that the addition of an electron-donating substituent at the 7-position of the naphthalene moiety can enhance this binding. hw.ac.uk

Role of π-π Interactions with Aromatic Amino Acid Residues

The aromatic naphthalene ring of this compound and its derivatives plays a crucial role in their interaction with biological macromolecules through π-π stacking interactions. These non-covalent interactions occur between the electron-rich π-system of the naphthalene ring and the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding sites. nih.gov

The strength and geometry of these π-π interactions are significant for the stability of the protein-ligand complex. weizmann.ac.il Research has shown that the contribution of π-π interactions to protein stability is substantial, with long-range interactions being particularly important for the tertiary structure of proteins. nih.gov In the context of drug design, the naphthalene moiety is often incorporated into molecules to facilitate these π-π interactions with target proteins. nih.gov For instance, the naphthalene ring in certain derivatives allows for favorable π-π interactions with aromatic amino acids in enzymes, thereby modulating their activity. The study of these interactions is therefore essential for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

Significance of Acetamide Linker and N-Substitutions

Variations in the Amide Nitrogen Substituents (e.g., Phenyl, Pyrrolidine (B122466), Heterocyclic)

A wide array of substituents has been explored at the amide nitrogen of the this compound core, leading to derivatives with diverse biological activities. These substituents can be broadly categorized into phenyl, pyrrolidine, and various heterocyclic groups.

Phenyl Substituents: The introduction of a phenyl ring at the amide nitrogen has been a common strategy in the design of bioactive compounds. For instance, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed and synthesized as inhibitors of the TRPM4 channel for the potential treatment of prostate cancer. nih.gov In this series, the substitution pattern on the phenyl ring was systematically varied to optimize activity, leading to the identification of a promising lead compound. nih.gov Another study reported the crystal structure of N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide, highlighting the geometric arrangement of the naphthalene and substituted phenyl rings relative to the acetamide plane. nih.gov

Pyrrolidine and Other Cyclic Amine Substituents: The incorporation of cyclic amines like pyrrolidine or piperazine (B1678402) at the N-position has also yielded compounds with significant biological effects. For example, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was noted for its cytotoxicity, where the morpholinoethyl group was suggested to enhance membrane permeability. Another study described a series of 2-(4-substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as anti-infectious agents, where the piperazine ring was introduced to improve hydrophilicity and antimalarial properties. nih.gov

Heterocyclic Substituents: A variety of heterocyclic rings have been attached to the amide nitrogen, resulting in compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. For example, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide was found to have anti-HIV activity. mdpi.com Similarly, the synthesis of 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been reported, with its crystal structure revealing specific hydrogen bonding patterns that contribute to its supramolecular assembly. nih.gov Derivatives of 1,8-naphthyridine, another class of heterocyclic compounds, have been linked to acetamide moieties to generate molecules with potential anticancer activity. researchgate.net

The following table summarizes the biological activities of various N-substituted 2-(naphthalenyloxy)acetamide derivatives:

| N-Substituent Class | Example Substituent | Biological Activity |

| Phenyl | Phenyl | TRPM4 Inhibition (Anticancer) nih.gov |

| 4-Bromophenyl | Structural component of potential bioactive molecules nih.gov | |

| Cyclic Amine | Morpholinoethyl | Cytotoxicity |

| Substituted Piperazinyl | Anti-infectious (Antimalarial) nih.gov | |

| Heterocyclic | Phenylamino-thiadiazolylmethyl | Anti-HIV mdpi.com |

| Thiazol-2-yl | Potential bioactive scaffold nih.gov | |

| 1,8-Naphthyridine derivative | Anticancer researchgate.net |

These examples underscore the versatility of the N-substituted acetamide moiety in modulating the biological profile of the this compound scaffold, allowing for the fine-tuning of activity against a wide range of biological targets.

Role of Hydrogen Bonding Capacity of the Amide Group

The amide linkage (-CONH-) within the this compound scaffold is a critical determinant of its pharmacological activity, primarily through its capacity to form hydrogen bonds. This interaction is fundamental for the binding of these molecules to their biological targets.

Research on derivatives has shown that the amide group's oxygen and the N-H proton can form a significant hydrogen-bonding network within the active site of enzymes. For instance, in studies involving the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), the oxygen of the amide group and a pyridyl nitrogen in a derivative were observed to connect through hydrogen bonds to the 2'-hydroxyl moiety of nicotinamide (B372718) ribose and the hydroxyl group of Tyr158, a key catalytic residue. rsc.org This hydrogen-bonding interaction with Tyr158 is considered a vital feature among potent InhA inhibitors, suggesting that the amide group is essential for the molecule's mechanism of action. rsc.org

Furthermore, crystallographic studies of related acetamide structures confirm the amide group's role in forming intermolecular hydrogen bonds, which can stabilize the compound within a crystal lattice and are indicative of its potential interactions in a biological system. researchgate.netnih.gov In the crystal structure of N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide, molecules are linked by intermolecular bifurcated (N,C)-H⋯O hydrogen bonds, creating a distinct chain-like motif. nih.gov This inherent capacity for hydrogen bonding underscores the amide group's importance as a pharmacophoric feature.

Contributions of Terminal Substituents to Pharmacological Efficacy

Modifications to the terminal ends of the this compound structure significantly modulate its biological effects. Strategic additions of halogen atoms, alkoxy groups, and various heterocyclic rings have been shown to fine-tune the compound's potency and selectivity.

Halogenation and Alkoxy Group Effects on Activity

The introduction of halogen atoms and alkoxy groups to the periphery of the acetamide derivatives can have a profound impact on their activity, influenced by factors such as electronegativity, size, and lipophilicity.

In a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives designed as potential BCR-ABL1 inhibitors, the replacement of a simple phenoxy group with a naphthalen-1-yloxy moiety (compound 10e ) was investigated. nih.gov This series also included comparisons with the naphthalen-2-yloxy analogue (10f ) and a fluorinated phenoxy derivative, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(3-fluorophenoxy)acetamide (10h ). nih.gov These substitutions allow for a direct comparison of how different aryl ether groups affect activity.

Similarly, in studies of N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide derivatives as anticonvulsants, halogenation played a key role. The derivative N-[2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide (A8 ) demonstrated significant protection against seizures. saspublishers.com The presence of the chloro group on the phenyl ring was a critical modification influencing this efficacy. saspublishers.com

The table below summarizes the effects of these substitutions in different studies.

| Base Scaffold | Substituent | Observation | Biological Target/Activity | Reference |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | Naphthalen-1-yloxy | Synthesized for evaluation as a potential inhibitor. | BCR-ABL1 | nih.gov |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | Naphthalen-2-yloxy | Synthesized for comparative evaluation. | BCR-ABL1 | nih.gov |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | 3-Fluorophenoxy | Synthesized for comparative evaluation. | BCR-ABL1 | nih.gov |

| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide | 2-Chlorophenyl | Showed 90.04% protection against MES-induced seizures. | Anticonvulsant | saspublishers.com |

| N-phenyl-2-(naphthalen-1-yl)acetamide | 4-Bromophenyl | Crystal structure analyzed, showing specific intermolecular hydrogen bonding. | N/A (Structural Study) | nih.gov |

Influence of Heterocyclic Moiety Attachments (e.g., Pyrrolidine, Thiadiazole, Thiazolidinone)

Attaching heterocyclic rings to the acetamide nitrogen is a common and effective strategy to enhance pharmacological efficacy and introduce novel biological activities. These rings can alter the molecule's solubility, polarity, and ability to form additional interactions with target proteins. nih.gov

Thiazolidinone Derivatives: A notable class of derivatives involves the incorporation of a 4-thiazolidinone (B1220212) ring. A series of N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide compounds were synthesized and evaluated for anticonvulsant activity. saspublishers.com The activity was highly dependent on the substituent attached to the phenyl ring at the 2-position of the thiazolidinone moiety. For example, the 2-chloro substituted derivative (A8 ) and the 4-hydroxy-3-methoxy substituted derivative (A9 ) showed very high protection (90.04% and 95.85%, respectively) in a maximal electroshock (MES) seizure model. saspublishers.com Another study focused on N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(naphthalen-1-yl)acetamide derivatives, which were investigated as potential α-glucosidase inhibitors for diabetes. dntb.gov.ua

Anticonvulsant Activity of Thiazolidinone Derivatives

| Compound ID | Substituent on Phenyl Ring | % Protection (MES Model) |

|---|---|---|

| A1 | 4-Hydroxy | 79.75% |

| A2 | 4-Methoxy | 84.23% |

| A8 | 2-Chloro | 90.04% |

| A9 | 4-Hydroxy, 3-Methoxy | 95.85% |

| A10 | 3-Hydroxy | 73.44% |

Data sourced from Bhaumik A et al., 2014. saspublishers.com

Thiadiazole Derivatives: The introduction of a 1,3,4-thiadiazole (B1197879) ring has led to compounds with significant antiviral properties. The derivative 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide was found to be active against HIV-1, with an EC50 value of 0.96 μg/mL. mdpi.comhilarispublisher.com This highlights the utility of the thiadiazole moiety in targeting viral enzymes. amazonaws.com

Pyrrolidine and Other Heterocycles: Other heterocyclic attachments have also been explored. Pyrrolidine-substituted compounds have been noted for their potent antibacterial activity. hilarispublisher.com The attachment of a thiazole (B1198619) ring directly to the acetamide nitrogen, as in 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, has also been structurally characterized. nih.gov Furthermore, a morpholine-containing derivative, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, was identified as having cytotoxic effects on cervical cancer cells. sciforum.netresearchgate.net

Comparative Studies with Analogues and Known Inhibitors

To contextualize the efficacy of this compound derivatives, their performance is often compared against structural analogues or established inhibitors of a specific biological target. These studies are crucial for understanding the SAR and identifying key structural features for optimal activity.

In the development of antitubercular agents, the activity of N-(2,5-Diphenyl-1H-pyrrol-1-yl)-2-(naphthalen-2-yloxy)acetamide derivatives was compared. It was found that replacing a phenyl group with a methyl group on the pyrrole (B145914) ring led to a decrease in activity, as seen by the difference in Minimum Inhibitory Concentration (MIC) between compound 7e (MIC = 3.7 µg/mL) and its methyl-substituted analogue 8e (MIC = 5.10 µg/mL). rsc.org

In the search for BCR-ABL1 inhibitors, the activity of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(naphthalen-1-yloxy)acetamide (10e ) was evaluated alongside its naphthalen-2-yloxy analogue (10f ) and other phenoxy derivatives. nih.gov This direct comparison within a series helps to elucidate the optimal positioning of the bulky naphthyloxy group for kinase inhibition.

Furthermore, some derivatives have been directly benchmarked against well-known drugs. The cytotoxic effect of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide on HeLa cancer cells at a concentration of 3.16 µM/mL was found to be similar to that of the established chemotherapy drug cisplatin (B142131) (at 3.32 µM/mL). sciforum.netresearchgate.net In another insightful study, molecular docking suggested that the acetamide linker in certain thiazolidinone derivatives occupies the same cavity in the VEGFR-2 enzyme as the critical urea (B33335) linker found in the multi-kinase inhibitor drug, sorafenib. nih.gov This suggests that the naphthalen-yloxy-acetamide backbone can effectively mimic the binding mode of known, potent inhibitors.

Pharmacological and Biological Investigations of 2 Naphthalen 1 Yloxy Acetamide Derivatives

Enzyme Inhibition Potency and Mechanisms

Derivatives of the core 2-(Naphthalen-1-yloxy)acetamide structure have demonstrated inhibitory activity against a range of enzymes, indicating a broad potential for therapeutic applications. The following sections explore the specific interactions and inhibitory mechanisms observed in scientific studies.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. ekb.egnih.gov A number of acetamide (B32628) derivatives synthesized from 2-(naphthalen-1-yl)acetic acid have been evaluated for their α-glucosidase inhibitory activity.

Notably, a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives were synthesized and showed potent α-glucosidase inhibitory activity. ebi.ac.uk One of the most active compounds in a related series, featuring 2,5-dichloro substitution on a phenyl ring, exhibited an IC50 value of 11.63 ± 0.15 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). ebi.ac.uk Another naphthalene (B1677914) derivative, compound 3a in one study, showed 28.68% inhibition against α-glucosidase at a concentration of 0.5 mM. nih.gov

Kinetic studies are crucial for understanding the mechanism of inhibition. Noncompetitive inhibition, where the inhibitor binds to an allosteric site on the enzyme rather than the active site, means the inhibitor's effectiveness is not influenced by substrate concentration. elsevierpure.com This mode of inhibition has been observed for some α-glucosidase inhibitors. nih.govnih.gov For example, a synthetic compound, FA2, was found to inhibit α-glucosidase in a non-competitive manner. nih.gov Such kinetic analyses help in characterizing the nature of the enzyme-inhibitor interaction. wikipedia.org

| Derivative | Inhibitory Concentration (IC50) | Reference Compound (Acarbose) IC50 | Notes |

|---|---|---|---|

| N-Aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide with 2,5-dichloro substitution | 11.63 ± 0.15 μM | 817.38 ± 6.27 μM | Demonstrated significantly higher potency than the standard. ebi.ac.uk |

| Naphthalene Derivative (Compound 3a) | 28.68% inhibition at 0.5 mM | Not Applicable | Moderate to slight inhibition observed. nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) | 0.260 mg/mL | 1.530 mg/mL | A related naphthoquinone showing potent inhibition. researchgate.net |

Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN) is a zinc metalloproteinase that plays a role in various physiological processes, including angiogenesis, and serves as a receptor for some coronaviruses. google.com Its inhibition is a target for therapeutic intervention.

While research on N-Hydroxy-2-(naphthalen-1-yl)acetimidamide was not available in the reviewed literature, a structurally related derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , was identified as a potent inhibitor of APN. nih.gov This compound, which features a metal-chelating hydroxamate group, potently inhibited APN activity with a Kᵢ value of 3.5 μM. nih.gov The inhibition of APN is a promising area for the development of new therapeutics, with inhibitors like bestatin (B1682670) and tosedostat (B1683859) having undergone clinical evaluation. google.comnih.gov

| Derivative | Inhibition Constant (Kᵢ) | Enzyme Source | Notes |

|---|---|---|---|

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | 3.5 μM | Aminopeptidase N (EC 3.4.11.2) | A potent hydroxamic acid-based inhibitor. nih.gov |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govdocumentsdelivered.com Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.govebi.ac.uk

A naphthalene derivative, designated as compound 3a, was identified as an inhibitor of both AChE and BChE. nih.gov It demonstrated an IC50 value of 12.53 μM against AChE and 352.42 μM against BChE, indicating a degree of selectivity for AChE. nih.gov In another study, newly synthesized pentanamide (B147674) derivatives bearing a Naphthalen-2-yl scaffold were evaluated for their ability to inhibit AChE. Three of the five compounds showed inhibitory activity, with IC50 values ranging from 236.80 ± 8.17 μM to 354.88 ± 8.17 μM. ebi.ac.uk The development of dual inhibitors or selective inhibitors for these enzymes remains an active area of research. nih.govnih.gov

| Derivative | Enzyme | Inhibitory Concentration (IC50) | Notes |

|---|---|---|---|

| Naphthalene Derivative (Compound 3a) | Acetylcholinesterase (AChE) | 12.53 μM | Showed higher selectivity for AChE over BChE. nih.gov |

| Butyrylcholinesterase (BChE) | 352.42 μM | ||

| Pentanamide derivative (IVc) | Acetylcholinesterase (AChE) | 236.80 ± 8.17 μM | A series of new derivatives with a Naphthalen-2-yl scaffold. ebi.ac.uk |

| Pentanamide derivative (IVd) | Acetylcholinesterase (AChE) | 354.88 ± 8.17 μM | |

| Pentanamide derivative (IVe) | Acetylcholinesterase (AChE) | 265.11 ± 10.70 μM |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a validated drug target for antimalarial and anticancer therapies. nih.govacs.org Antifolate drugs like pyrimethamine (B1678524) and cycloguanil (B1669406) target the Plasmodium falciparum DHFR (PfDHFR) enzyme. ekb.egnih.gov Drug resistance due to mutations in the enzyme is a significant challenge, driving the search for new inhibitors. ekb.egnih.gov

However, searches of available scientific literature did not yield specific studies on the direct inhibition of DHFR by this compound or its closely related derivatives. Research into DHFR inhibitors has explored various other chemical scaffolds, such as phthalide (B148349) derivatives, to overcome resistance. acs.org For instance, the development of inhibitor P218, which binds differently to the P. falciparum and human DHFR enzymes, represents a strategy to achieve high selectivity and overcome resistance. nih.gov While the naphthalene scaffold is of interest in medicinal chemistry, its specific application in acetamide derivatives as DHFR inhibitors is not documented in the reviewed sources.

Enoyl Acyl Carrier Protein Enzyme Inhibition

Enoyl-acyl carrier protein reductase (ENR), known as InhA in Mycobacterium tuberculosis, is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. documentsdelivered.com This pathway is absent in mammals, making ENR an attractive target for developing antibacterial agents.

In the course of fragment-based drug design for M. tuberculosis InhA inhibitors, various chemical groups have been explored. In one such study, a chloro-naphthalene group was synthesized and tested. This derivative (compound 22) showed a 17% inhibition of InhA at a screening concentration of 100 μM. The same study also explored the replacement of an amine with an acetamide group in other analogues, which led to a loss of potency, indicating that structural modifications are highly sensitive for inhibitory activity against this target. The development of direct InhA inhibitors is particularly important for overcoming resistance mechanisms seen with prodrugs like isoniazid (B1672263).

Urokinase Enzyme Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer metastasis. Its inhibition is a therapeutic strategy to slow tumor growth and spread. Naphthamidine-based compounds, which are structurally related to the naphthalene core, have been investigated as uPA inhibitors.

A series of non-amide-linked 6-substituted-2-naphthamidine compounds were found to be potent uPA inhibitors with excellent binding activities. nih.gov 2-Naphthamidine itself was used as a starting point for optimization, having a moderate uPA inhibitory potency with a Kᵢ of 5.91 μM. The introduction of substituents at various positions on the naphthamidine scaffold led to significant improvements in potency. For example, introducing a phenyl amide at the 6-position increased potency tenfold (Kᵢ of 631 nM). Further modifications, such as substitutions at the 8-position, yielded inhibitors with Kᵢ values as low as 0.62 nM, representing some of the first reversible sub-nanomolar uPA inhibitors reported. Quantum biochemistry calculations have helped to understand the binding mechanisms, identifying key interactions with residues like Asp189, Ser190, and Gly219 in the enzyme's active site.

| Derivative | Inhibition Constant (Kᵢ) | Notes |

|---|---|---|

| 2-Naphthamidine | 5.91 μM | Starting scaffold for optimization. |

| 6-Phenyl Amide Substituted 2-Naphthamidine (Inhibitor 7) | 631 nM | ~Tenfold increase in potency over the parent compound. |

| 8-Substituted 2-Naphthamidine (Inhibitor 9) | 40 nM | Significant improvement in potency via interactions in the S1β pocket. |

| 8-Substituted 2-Naphthamidine (Inhibitor 10) | 30 nM | |

| 8-Substituted 2-Naphthamidine (Inhibitor 11) | 0.62 nM |

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are critical mediators in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net Dual inhibition of these pathways is a therapeutic strategy to develop anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.com

While research into the direct effects of this compound derivatives on COX-2 and 5-LOX is not extensively documented, studies on structurally related naphthalene compounds provide insights into their potential anti-inflammatory activities. For instance, certain 2-phenylnaphthalene (B165426) derivatives have been shown to significantly decrease the expression of lipopolysaccharide-induced COX-2. ekb.eg In a separate line of research, a series of 2-substituted-1-naphthols were identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, with 2-(aryl-methyl)-1-naphthols being among the most potent inhibitors reported, with IC50 values often in the nanomolar range. nih.gov Another study synthesized various 2-substituted-1-naphthol derivatives and found that five of the compounds displayed a preferential inhibition of COX-2 over COX-1. nih.gov The structure-activity relationship analysis from this study indicated that a hydroxyl group at the C-1 position of the naphthalene ring was crucial for enhanced anti-inflammatory activity towards COX-2. nih.gov

These findings on related naphthalene structures suggest a potential for anti-inflammatory action, though specific studies on this compound derivatives are required to confirm direct COX-2 or 5-LOX inhibitory activity.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that plays a crucial role in maintaining telomere length at the ends of chromosomes, and its activity is detected in the vast majority of human tumors but not in most normal somatic cells. nih.gov This makes telomerase an attractive target for the development of novel anticancer therapies. nih.gov

Currently, there is no specific research available in the reviewed literature detailing the direct investigation of this compound or its derivatives as telomerase inhibitors. Research into telomerase inhibition has focused on other classes of molecules, such as aporphine (B1220529) alkaloid derivatives like N-benzylsecoboldine hydrochloride (BSB), which has shown potent telomerase inhibitory activity. nih.gov

Receptor Modulation and Ion Channel Interaction Studies

The interaction of small molecules with cellular receptors and ion channels is a fundamental aspect of pharmacology. This section explores the known effects of this compound derivatives on specific molecular targets.

Transient Receptor Potential Melastatin 4 (TRPM4) Inhibition

The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that has been identified as a potential therapeutic target for cancer and other diseases. nih.gov A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives have been designed and synthesized specifically as novel TRPM4 inhibitors. nih.gov

One particularly promising compound from this series, designated 7d (ZX08903) , demonstrated significant antiproliferative activity against prostate cancer cell lines. nih.gov Another related derivative, 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid (NBA) , was also identified as a potent inhibitor of both human and mouse TRPM4 channels. researchhub.comresearchgate.net Studies using electrophysiology experiments confirmed that NBA inhibits both human and mouse TRPM4 currents when applied either intracellularly or extracellularly. researchhub.comresearchgate.net The development of these potent and selective inhibitors opens new avenues for investigating the role of TRPM4 in various human diseases. researchgate.net

| Compound | Target | Activity | Source |

|---|---|---|---|

| 7d (ZX08903) | TRPM4 | Promising antiproliferative activity against prostate cancer cell lines, indicating TRPM4 inhibition. | nih.gov |

| NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid) | Human TRPM4 | Inhibits channel activity when applied intracellularly and extracellularly. | researchhub.comresearchgate.net |

| NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid) | Mouse TRPM4 | Inhibits channel activity when applied intracellularly and extracellularly. | researchhub.comresearchgate.net |

Modulation of Androgen Receptor (AR) Protein Expression

The Androgen Receptor (AR) is a critical transcription factor in the development and progression of prostate cancer. mdpi.com Modulating its expression or activity is a key strategy in cancer therapy. mdpi.comumich.edu Research has shown that androgens themselves can increase AR protein expression levels. mdpi.comnih.gov

In the context of this compound derivatives, the potent TRPM4 inhibitor 7d (ZX08903) was also found to suppress the expression of androgen receptor (AR) protein in prostate cancer cells. nih.gov This dual activity of inhibiting TRPM4 and downregulating AR protein expression suggests that this class of compounds may offer a multi-targeted approach for the treatment of prostate cancer. nih.gov

Interaction with TLR4/MD-2 Complex

The Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. nih.govmdpi.comosti.gov The TLR4/MD-2 complex is an important therapeutic target for conditions involving excessive inflammation, such as sepsis. nih.govnih.gov

Based on the available scientific literature, there are no studies that have specifically investigated the interaction of this compound derivatives with the TLR4/MD-2 complex. Research into antagonists for this complex has focused on other molecular structures, such as peptide inhibitors and lipid A-mimicking glycolipids. nih.govmdpi.com

Cellular and Molecular Activity Assessments

The ultimate therapeutic potential of a compound is determined by its effects at the cellular and molecular level. Derivatives of 2-(naphthalen-yloxy)acetamide have been evaluated for their impact on cancer cell viability, proliferation, and mechanisms of cell death.

A significant body of research has focused on the anticancer properties of these derivatives. The TRPM4 inhibitor 7d (ZX08903) , a 2-(naphthalen-1-yloxy)-N-phenylacetamide derivative, displayed promising antiproliferative activity against prostate cancer cell lines. nih.gov Further investigation revealed that this compound could suppress colony formation and induce apoptosis in a concentration-dependent manner in these cells. nih.gov

In a different study, another derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) , was found to be the most active among a series of synthesized compounds against the NPC-TW01 human nasopharyngeal carcinoma cell line, with an IC50 value of 0.6 μM. nih.gov Mechanistic studies showed that this compound inhibited cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov Notably, it exhibited specific cytotoxicity against the cancer cell line with no detectable effect on healthy peripheral blood mononuclear cells. nih.gov

Furthermore, the cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide were characterized in HeLa cells, a cervical cancer cell line. mdpi.com At a concentration of 3.16 µM/mL, this compound demonstrated cytotoxic effects comparable to the reference chemotherapy drug, cisplatin (B142131). mdpi.com

| Derivative | Cell Line | Activity | Finding | Source |

|---|---|---|---|---|

| 7d (ZX08903) | Prostate Cancer | Antiproliferative | Displayed promising antiproliferative activity. | nih.gov |

| 7d (ZX08903) | Prostate Cancer | Colony Formation | Suppressed colony formation. | nih.gov |

| 7d (ZX08903) | Prostate Cancer | Apoptosis | Induced cell apoptosis in a concentration-dependent manner. | nih.gov |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | Antiproliferative | Most active in series with IC50 of 0.6 μM. | nih.gov |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | Cell Cycle Arrest | Caused accumulation of cells in S phase. | nih.gov |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical Cancer) | Cytotoxic | Showed cytotoxic effects similar to cisplatin at 3.16 µM/mL. | mdpi.com |

Antiproliferative Activity against Various Cancer Cell Lines (e.g., Prostate Cancer, Breast Cancer)

Derivatives of this compound have demonstrated notable antiproliferative effects across a range of human cancer cell lines. A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were synthesized and evaluated for their potential to treat prostate cancer. One of the most promising compounds from this series, identified as 7d (also known as ZX08903), exhibited significant antiproliferative activity against prostate cancer cell lines. nih.gov

In another study, the cytotoxic effects of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide were investigated in cells derived from cervical cancer (HeLa cells). The results showed that this compound exerts cytotoxic effects comparable to the well-known chemotherapy drug, cisplatin, at similar concentrations. nih.gov Specifically, at a concentration of 3.16 µM/mL, the derivative showed significant cytotoxic activity. nih.gov

While research on other specific cancer types like breast cancer is less defined for this exact class of compounds, the demonstrated efficacy against prostate and cervical cancer cells underscores the potential of this compound derivatives as a scaffold for the development of new anticancer agents. nih.govnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 7d (ZX08903) | Prostate Cancer | Promising antiproliferative activity | nih.gov |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical Cancer) | Cytotoxic effects similar to cisplatin | nih.gov |

Induction of Cell Apoptosis in Cancer Cells

The primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Research has shown that this compound derivatives are capable of inducing apoptosis in cancer cells.

The promising derivative 7d (ZX08903) was found to induce apoptosis in prostate cancer cells in a concentration-dependent manner. nih.gov This finding suggests that the antiproliferative effects of this compound are, at least in part, mediated by the activation of the apoptotic pathway. nih.gov

While the precise molecular mechanisms of apoptosis induction by this specific class of compounds are still under investigation, related naphthalene derivatives have been shown to induce apoptosis through various signaling pathways. For instance, some naphthalene derivatives trigger apoptosis by modulating reactive oxygen species (ROS) or through signaling pathways independent of retinoid receptors. nih.govnih.gov However, for this compound derivatives, the direct link to these specific pathways requires further elucidation.

Suppression of Colony Formation in Malignant Cell Lines

A key characteristic of malignant cells is their ability to proliferate indefinitely and form colonies. The ability of a compound to suppress this colony formation is a strong indicator of its potential as an anticancer agent.

Studies on the 2-(naphthalen-1-yloxy)-N-phenylacetamide derivative 7d (ZX08903) have shown that it effectively suppresses colony formation in prostate cancer cells. nih.gov This inhibition of clonogenic survival further supports the therapeutic potential of this class of compounds in oncology. The suppression of colony formation indicates that these derivatives not only induce immediate cell death but also have a lasting impact on the proliferative capacity of cancer cells. nih.gov

Anti-Angiogenic Effects via Endothelial Cell Invasion Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. This often involves preventing the invasion of endothelial cells, which are the primary cells lining the blood vessels.

Currently, there is limited specific research available on the anti-angiogenic effects of this compound derivatives, particularly concerning the inhibition of endothelial cell invasion. While related compounds like 2-benzoyl-phenoxy acetamide have shown anti-angiogenic properties, direct evidence for the this compound class is lacking. This represents a significant area for future investigation to fully understand the anticancer potential of these derivatives.

Modulation of Specific Biochemical Pathways

The biological activity of this compound derivatives is underpinned by their interaction with specific biochemical pathways within cancer cells. A significant finding is the identification of these derivatives as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4). nih.gov TRPM4 is an ion channel that has been implicated in the pathophysiology of several diseases, including cancer.

In prostate cancer cells, the derivative 7d (ZX08903) was also found to suppress the expression of the androgen receptor (AR) protein. nih.gov The androgen receptor is a key driver of prostate cancer growth, and its suppression is a major therapeutic goal.

Furthermore, some naphthalene derivatives have been observed to modulate reactive oxygen species (ROS) signaling and potentially suppress the JAK2/STAT3 signaling pathway. nih.gov While these effects have not been directly confirmed for this compound derivatives, they suggest potential mechanisms of action that warrant further investigation.

Table 2: Modulated Biochemical Pathways by this compound Derivatives

| Compound/Derivative | Target/Pathway | Cellular Effect | Source |

|---|---|---|---|

| 7d (ZX08903) | TRPM4 | Inhibition | nih.gov |

| 7d (ZX08903) | Androgen Receptor (AR) | Suppression of protein expression | nih.gov |

Anti-Infectious Agent Research

Antimalarial Activity against Drug-Sensitive and Resistant Strains

Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge, with drug resistance posing a significant threat. The search for new antimalarial agents is therefore of critical importance.

To date, there is a notable lack of specific research into the antimalarial activity of this compound derivatives against either drug-sensitive or resistant strains of Plasmodium falciparum. While other classes of naphthalene-containing compounds, such as certain 2-hydroxy-1,4-naphthoquinone derivatives, have shown promise as antimalarial agents, the potential of the this compound scaffold in this therapeutic area remains unexplored. This highlights a significant research gap and a potential opportunity for future drug discovery efforts.

Antileishmanial Activity against Parasitic Promastigotes

Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health issue with limited treatment options. nih.gov In the search for new therapeutic agents, various compounds are screened for their ability to inhibit the growth of Leishmania parasites.

One study investigated the in vitro activity of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide against Leishmania mexicana promastigotes, the extracellular, motile form of the parasite. nih.gov The compound demonstrated notable antileishmanial activity, with a half-maximal inhibitory concentration (IC50) of 0.086 µM after 24 hours of interaction. nih.gov Further analysis indicated that the compound induces apoptosis in the parasites. nih.gov

Another area of research has focused on naphthoquinone derivatives. A series of these compounds were tested against Leishmania major promastigotes and intracellular amastigotes. thieme-connect.de Many of the tested naphthoquinones showed significant inhibition of extracellular parasite growth, with IC50 values ranging from 0.5 to 6 µM. thieme-connect.de The introduction of a methyl or methoxyl group at the C-2 position of the 1,4-naphthoquinone (B94277) core slightly enhanced the antileishmanial activity against the clinically relevant amastigotes. thieme-connect.de

Additionally, complexes of sodium usnate with lanthanide ions have been shown to be highly active against Leishmania amazonensis promastigotes, with IC50 values below 1.50 µM. mdpi.com These findings highlight the potential of diverse chemical scaffolds, including acetamide and naphthoquinone derivatives, as starting points for the development of new antileishmanial drugs.

Table 1: Antileishmanial Activity of Investigated Compounds

| Compound/Derivative | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana (promastigote) | 0.086 µM | nih.gov |

| Naphthoquinone derivatives | Leishmania major (promastigote) | 0.5 - 6 µM | thieme-connect.de |

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, continues to be a major cause of morbidity and mortality worldwide, exacerbated by the emergence of drug-resistant strains. nih.gov This has spurred research into novel antitubercular agents.

A series of 2-(quinoline-4-yloxy)acetamide derivatives were synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv. nih.gov These compounds demonstrated promising antitubercular activity, with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant strains. nih.gov Structure-activity relationship studies revealed that the presence of a piperidine (B6355638) ring and its derivatives resulted in the most effective molecules against M. tuberculosis. nih.gov The lead compounds from this series were found to target the cytochrome bc1 complex of the bacterium. nih.gov

In another study, six 1,4-naphthoquinone derivatives were evaluated for their antimycobacterial activity against susceptible and drug-resistant strains of M. tuberculosis. nih.gov All tested naphthoquinones were active against the three strains, with MIC values ranging from 12.5 to 206.6 µM. nih.gov Notably, two of the derivatives did not appear to exhibit cross-resistance with the common TB drugs isoniazid and rifampicin. nih.gov

Table 2: Antitubercular Activity of Investigated Compounds

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(Quinoline-4-yloxy)acetamide derivatives | Mycobacterium tuberculosis H37Rv | 3.3 to 33.3 μM | nih.gov |

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

The increasing prevalence of antibiotic-resistant bacteria presents a serious threat to public health, necessitating the development of new antibacterial agents. ekb.eg Naphthalene derivatives have been identified as a promising class of antimicrobials with activity against a wide range of human pathogens. researchgate.net

Research has shown that certain naphthylamine analogs containing an azetidinone moiety exhibit broad-spectrum activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. ekb.eg Similarly, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have also demonstrated antimicrobial activity. ekb.eg

A series of 2-amino-1,4-naphthoquinone derivatives were synthesized and tested for their antibacterial properties. researchgate.net Two of the compounds, 2-(benzylamino)-1,4-naphthoquinone (NQA) and another derivative (NQC), showed good activity against the tested bacterial strains, with the exception of Klebsiella pneumoniae. researchgate.net It has been suggested that Gram-negative bacteria may be more susceptible to certain agents due to the interaction of positively charged molecules with the lipopolysaccharide (LPS) outer membrane. nih.gov

Furthermore, 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, such as nalidixic acid, have been historically used to treat urinary tract infections caused by Gram-negative bacteria. nih.gov Newer derivatives in this class have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antibacterial Activity of Naphthalene and Naphthoquinone Derivatives

| Compound Class | Bacterial Type | Examples of Susceptible Bacteria | Reference |

|---|---|---|---|

| Naphthylamine analogs with azetidinone | Gram-positive & Gram-negative | B. subtilis, S. aureus, E. coli, P. aeruginosa | ekb.eg |

| 2-Amino-1,4-naphthoquinone derivatives | Gram-positive & Gram-negative | Not specified for all, but active against various strains | researchgate.net |

Antifungal Activity Evaluations

Fungal infections, particularly those caused by species like Candida and Aspergillus, are a growing concern, especially in immunocompromised individuals. nih.gov The development of new antifungal agents is crucial to combat these infections.

Studies on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida species, with additional activity against Aspergillus species. nih.gov Further optimization of this chemical series led to the discovery of a compound with broad-spectrum in vitro antifungal activity against various molds and dermatophytes. nih.gov

Naphthalene derivatives have also been recognized for their antifungal properties. researchgate.net For instance, naphthofuran derivatives coupled with quinoline (B57606) and azetidine (B1206935) nuclei have shown significant activity against human pathogenic fungi. researchgate.net Phthalimide (B116566) derivatives, another class of compounds, have also demonstrated antifungal activity against species like Aspergillus niger and Aspergillus flavus. frontiersin.org

In one study, 2-chloro-N-phenylacetamide was evaluated for its antifungal activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.br The compound inhibited all tested strains with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. scielo.br It was also effective at inhibiting biofilm formation. scielo.br

Table 4: Antifungal Activity of Investigated Compound Classes

| Compound Class | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida spp., Aspergillus spp. | Not specified | nih.gov |

| Naphthofuran derivatives | Human pathogenic fungi | Not specified | researchgate.net |

| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128 - 256 µg/mL | scielo.br |

Central Nervous System (CNS) Activity Studies

In addition to antimicrobial properties, derivatives of this compound and related structures have been investigated for their effects on the central nervous system, particularly for potential anxiolytic and anticonvulsant activities.

Anxiolytic Activity Investigations